molecular formula C16H15ClN6O3 B10889441 N-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-yl}-3-nitrobenzamide

N-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-yl}-3-nitrobenzamide

Cat. No.: B10889441
M. Wt: 374.78 g/mol
InChI Key: HZFCQGCJZJIAIL-UHFFFAOYSA-N
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Description

N~1~-{1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-3-NITROBENZAMIDE is a complex organic compound that features a pyrazole ring system. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry

Preparation Methods

The synthesis of N1-{1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-3-NITROBENZAMIDE typically involves multiple steps. One common method includes the cyclocondensation of hydrazine with a carbonyl system to form the pyrazole ring . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The pyrazole ring can bind to enzyme active sites, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects . The nitro group can also participate in redox reactions, further influencing the compound’s biological activity .

Properties

Molecular Formula

C16H15ClN6O3

Molecular Weight

374.78 g/mol

IUPAC Name

N-[1-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]pyrazol-4-yl]-3-nitrobenzamide

InChI

InChI=1S/C16H15ClN6O3/c1-10-15(17)11(2)22(20-10)9-21-8-13(7-18-21)19-16(24)12-4-3-5-14(6-12)23(25)26/h3-8H,9H2,1-2H3,(H,19,24)

InChI Key

HZFCQGCJZJIAIL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CN2C=C(C=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C)Cl

Origin of Product

United States

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